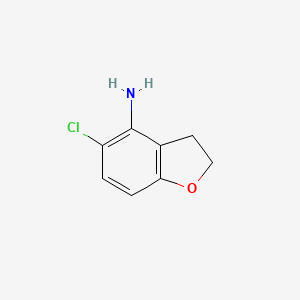

5-Chloro-2,3-dihydro-1-benzofuran-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine involves the use of 2,3-dihydrobenzofuran, N-chlorosuccinimide, and [TEMPO] [OTf] in chloroform. The mixture is stirred at 25 degrees Celsius for 12 hours. After the reaction, the solvent is removed by rotary evaporation and column chromatography is used for separation .Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is composed of a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, can undergo a variety of chemical reactions. For instance, they can participate in metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Wissenschaftliche Forschungsanwendungen

Photostimulated Reactions

5-Chloro-2,3-dihydro-1-benzofuran-4-amine has been studied in the context of photostimulated reactions. Santiago E. Vaillard and colleagues (2004) demonstrated its involvement in fast tin-free hydrodehalogenation and reductive radical cyclization reactions, leading to the production of reduced products and cyclized reduced products in high yields (Vaillard, Rossi, & Postigo, 2004).

Synthesis and Antimicrobial Activity

Research led by A. S. Lunkad et al. (2015) focused on the synthesis of new benzofuran derivatives, including 5-chloro-2,3-dihydro-1-benzofuran-4-amine. This study also explored the antimicrobial activities of these synthesized compounds (Lunkad et al., 2015).

α-Substituted Benzofuranmethamines Synthesis

Nikhom Wongsa and team (2013) conducted a study on the concise synthesis of α-substituted 2-benzofuranmethamines. This involved using α-substituted 2-benzofuranmethyl carbocation intermediates, which is relevant to 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (Wongsa et al., 2013).

β-Amyloid Aggregation Inhibition

H. Choi and colleagues (2003) synthesized a derivative of 5-chloro-2,3-dihydro-1-benzofuran-4-amine for potential use as a β-amyloid aggregation inhibitor. This research contributes to understanding its application in inhibiting pathological protein aggregation (Choi et al., 2003).

Antimicrobial and Analgesic Activities

Bhovi K. Venkatesh's team (2010) developed a synthesis protocol for 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. These compounds, related to 5-chloro-2,3-dihydro-1-benzofuran-4-amine, were screened for their antimicrobial and analgesic activities (Venkatesh, Bodke, & Biradar, 2010).

Zukünftige Richtungen

Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, have shown promise in various fields of scientific research. They could be used to develop new catalysts for a range of reactions, or to study the biochemical and physiological effects of a range of compounds. Furthermore, they have potential applications in the treatment of microbial diseases .

Wirkmechanismus

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

It is believed to act as a catalyst in a range of reactions, by facilitating the formation of a reactive intermediate. Additionally, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds.

Biochemical Pathways

It is known that benzofuran derivatives can inhibit the enzyme cytochrome p450, which is involved in the metabolism of a range of drugs and other compounds. This suggests that 5-Chloro-2,3-dihydro-1-benzofuran-4-amine may influence metabolic pathways.

Eigenschaften

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQFCDSKKIMJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506315 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

CAS RN |

76093-76-0 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)